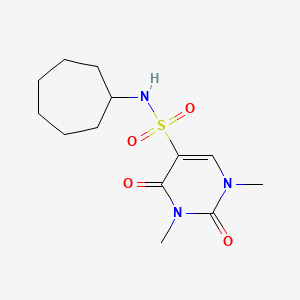![molecular formula C20H28N4O4S B2482686 5-((2-(2,6-dimetilmorfolino)-2-oxoethyl)tio)-1,3-dimetil-6-propilpirido[2,3-d]pirimidina-2,4(1H,3H)-diona CAS No. 899748-11-9](/img/structure/B2482686.png)
5-((2-(2,6-dimetilmorfolino)-2-oxoethyl)tio)-1,3-dimetil-6-propilpirido[2,3-d]pirimidina-2,4(1H,3H)-diona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C20H28N4O4S and its molecular weight is 420.53. The purity is usually 95%.
BenchChem offers high-quality 5-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-((2-(2,6-dimethylmorpholino)-2-oxoethyl)thio)-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Actividad Anticancerígena
El compuesto ha demostrado ser prometedor como agente anticancerígeno. Los investigadores lo han probado contra varias líneas celulares cancerosas, incluyendo cáncer gástrico humano (NUGC), cáncer de colon (DLD1), cáncer de hígado (HA22T y HEPG2), cáncer de mama (MCF) y carcinoma nasofaríngeo (HONE1) . Se justifican más investigaciones sobre su mecanismo de acción y posibles aplicaciones clínicas.
Propiedades Antiinflamatorias
Los mediadores lipídicos juegan un papel crucial en la inflamación. Este compuesto puede modular las vías de transducción de señales proinflamatorias, como la vía del factor nuclear κB (NF-κB) . Comprender su impacto en la inflamación podría conducir a nuevas estrategias terapéuticas.
Inhibición de la Enzima TrmD
Los derivados del compuesto se han estudiado como inhibidores de la enzima TrmD aislada de Haemophilus influenzae . TrmD está involucrada en la modificación de tRNA, lo que hace que este hallazgo sea relevante para el desarrollo de fármacos antimicrobianos.
Inhibición de PI3K
Trabajos recientes sintetizaron derivados de 2-aril-4-morfolinotieno[2,3-d]pirimidina como inhibidores de PI3K. Estos compuestos se evaluaron frente a varios isómeros de PI3K (α, β y γ) y demostraron actividad anticancerígena . Su potencial en la terapia contra el cáncer dirigida merece mayor exploración.
Mecanismo De Acción
Target of Action
Thienopyrimidine derivatives, which this compound is a part of, are known to inhibit various enzymes and pathways . They are structural analogs of purines and have been found to have various biological activities .
Mode of Action
Thienopyrimidine derivatives have been found to inhibit various enzymes and pathways . They are often used as kinase inhibitors, which are crucial in the progression of cancer . By inhibiting these kinases, they can potentially halt the proliferation and differentiation of cancer cells .
Biochemical Pathways
Thienopyrimidine derivatives have been found to inhibit various enzymes and pathways, including protein kinases (pks) . PKs play key roles in several signal transduction pathways, which can lead to metastasis and drug resistance .
Pharmacokinetics
A related compound demonstrated good oral pharmacokinetic properties with a bioavailability value of 453% when administered at a dose of 25 mg/kg in rats .
Result of Action
Thienopyrimidine derivatives have been found to have significant cytotoxic activities against various cancer cell lines .
Propiedades
IUPAC Name |
5-[2-(2,6-dimethylmorpholin-4-yl)-2-oxoethyl]sulfanyl-1,3-dimethyl-6-propylpyrido[2,3-d]pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O4S/c1-6-7-14-8-21-18-16(19(26)23(5)20(27)22(18)4)17(14)29-11-15(25)24-9-12(2)28-13(3)10-24/h8,12-13H,6-7,9-11H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKIWTRKAJQMJRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CN=C2C(=C1SCC(=O)N3CC(OC(C3)C)C)C(=O)N(C(=O)N2C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
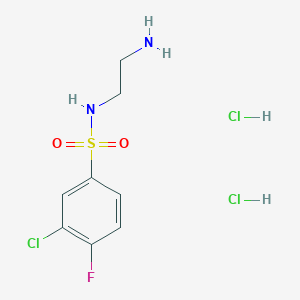
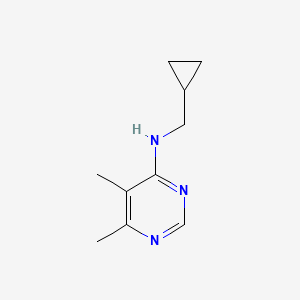
![ethyl 4-((4-((3-(methylcarbamoyl)-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate](/img/structure/B2482609.png)
![4-cyano-N-(2-(diethylamino)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2482610.png)
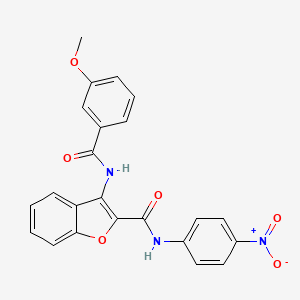

![N-(5-chloro-2-methylphenyl)-3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2482613.png)
![N-[6-(3-Chloro-4-methylphenyl)pyrimidin-4-yl]prop-2-enamide](/img/structure/B2482614.png)
![[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]amine hydrochloride](/img/new.no-structure.jpg)

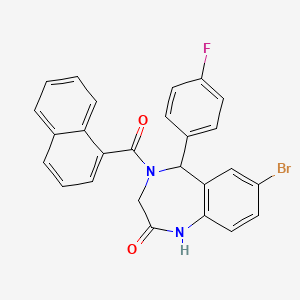
![2-(benzenesulfonyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]acetamide](/img/structure/B2482624.png)

